

Physical characteristics of H-Cys(Z)-OH solid form

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Compound of Interest

Compound Name: *H-Cys(Z)-OH*

Cat. No.: *B7853157*

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An In-depth Technical Guide to the Physical Characteristics of **H-Cys(Z)-OH** Solid Form

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of the solid form of N-Benzyloxycarbonyl-L-cysteine, commonly abbreviated as **H-Cys(Z)-OH**. This compound is a crucial building block in peptide synthesis and various areas of drug development. Understanding its solid-state properties is essential for its proper handling, storage, and application in research and manufacturing.

Core Physical Properties

H-Cys(Z)-OH is a derivative of the amino acid L-cysteine, where the amino group is protected by a benzyloxycarbonyl (Z) group. In its solid form, it typically appears as a white to off-white crystalline powder.^[1]

Table 1: Summary of Physical and Chemical Properties of **H-Cys(Z)-OH**

Property	Value	Source
Chemical Name	(2R)-2-(phenylmethoxycarbonylamino)-3-sulfanylpropanoic acid	[2]
Synonyms	N-Benzyloxycarbonyl-L-cysteine, N-Cbz-L-cysteine, Z-Cys-OH	[2]
CAS Number	53907-29-2	[2]
Molecular Formula	C11H13NO4S	[2][3]
Molecular Weight	255.29 g/mol	[2][3]
Appearance	Solid	[1][4]
Boiling Point	435.6 °C at 760 mmHg (Predicted)	[4]
Storage Temperature	4°C	[4]

Experimental Protocols

Precise experimental determination of the physical characteristics of solid **H-Cys(Z)-OH** is critical for its use in sensitive applications. Below are detailed methodologies for key characterization experiments.

Melting Point Determination

The melting point is a fundamental property for assessing the purity of a crystalline solid.

Methodology: Capillary Method

- **Sample Preparation:** A small amount of finely powdered, dry **H-Cys(Z)-OH** is packed into a thin-walled capillary tube to a height of 2-3 mm.
- **Apparatus:** A calibrated melting point apparatus with a heating block and a viewing lens is used.

- Procedure:
 - The capillary tube is placed in the heating block.
 - The temperature is increased rapidly to about 10-15°C below the expected melting point.
 - The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.
 - The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (clear point) are recorded as the melting range.
- Purity Indication: A sharp melting range (typically $\leq 1^\circ\text{C}$) is indicative of high purity.

Solubility Assessment

Determining the solubility of **H-Cys(Z)-OH** in various solvents is crucial for its use in solution-phase reactions and for purification processes. While specific quantitative solubility data for **H-Cys(Z)-OH** is not readily available in the literature, the following protocol outlines a standard method for its determination. For the related dimeric compound, (Z-Cys-OH)₂, it has been noted to be soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[5]

Methodology: Gravimetric Method

- Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, methanol, ethyl acetate, dichloromethane, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)) should be tested.
- Procedure:
 - An excess amount of solid **H-Cys(Z)-OH** is added to a known volume of the selected solvent in a sealed vial.
 - The mixture is agitated (e.g., using a magnetic stirrer or shaker) at a constant temperature until equilibrium is reached (typically 24-48 hours).
 - The saturated solution is then filtered to remove any undissolved solid.
 - A known volume of the clear filtrate is transferred to a pre-weighed container.

- The solvent is evaporated under reduced pressure or gentle heating.
- The container with the dried solute is weighed, and the mass of the dissolved solid is determined.
- Calculation: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or moles per unit volume (mol/L).

Spectroscopic Characterization (FTIR)

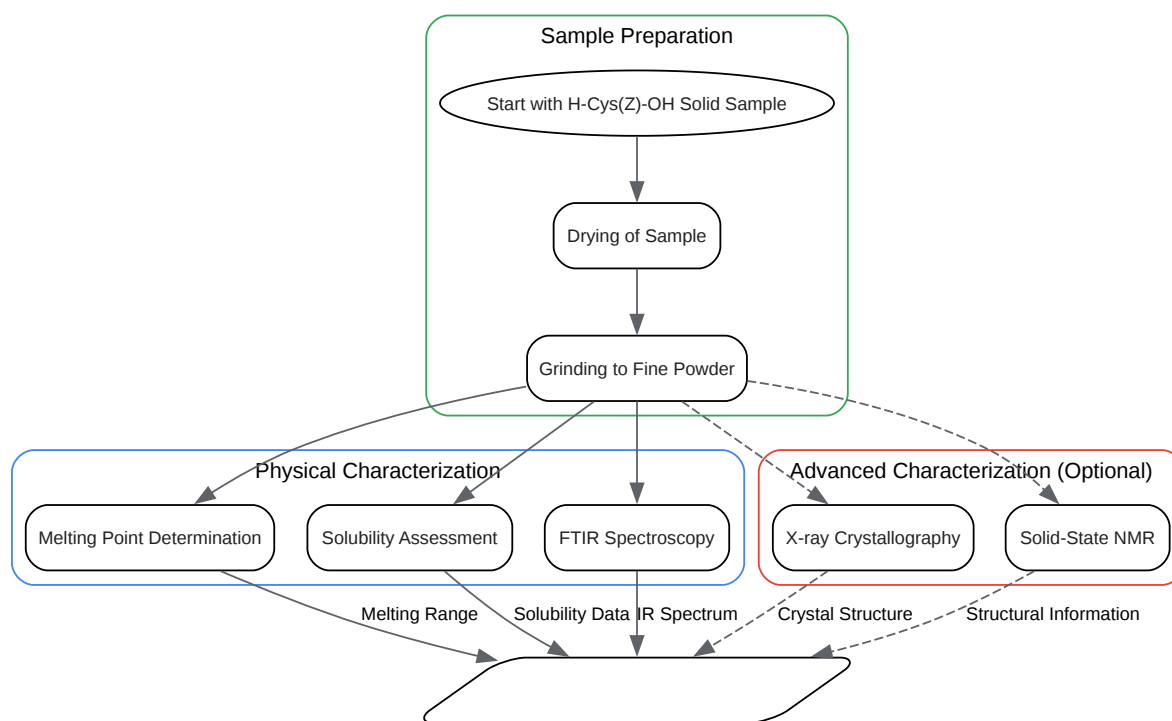
Fourier-transform infrared (FTIR) spectroscopy is a powerful technique to confirm the identity of **H-Cys(Z)-OH** by identifying its characteristic functional groups.

Methodology: KBr Pellet Technique

- Sample Preparation: A small amount of **H-Cys(Z)-OH** (1-2 mg) is intimately mixed and ground with approximately 200 mg of dry potassium bromide (KBr).
- Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.
- Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded over a suitable wavenumber range (e.g., 4000-400 cm^{-1}).
- Interpretation: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in **H-Cys(Z)-OH**, such as the N-H stretch of the carbamate, the C=O stretches of the carbamate and carboxylic acid, and the S-H stretch of the thiol group.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the solid-state characterization of a compound like **H-Cys(Z)-OH**.



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